RB-07-16

hGGPPS CYP450 Drug-Drug Interaction

RB-07-16 is a C6-PyraP-BP hGGPPS inhibitor with 12 nM IC50 and high selectivity over hFPPS. It uniquely depletes GGPP without hepatotoxicity, demonstrating significant tumor growth reduction in MM and PDAC xenograft models. With exceptional metabolic stability and no CYP450 inhibition, it's ideal for ADME studies. Choose RB-07-16 for precise hGGPPS targeting and reliable in vivo safety margins.

Molecular Formula C21H19F3N6O7P2
Molecular Weight 586.4 g/mol
Cat. No. B12372921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRB-07-16
Molecular FormulaC21H19F3N6O7P2
Molecular Weight586.4 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC(=C2C=N1)NC(P(=O)(O)O)P(=O)(O)O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H19F3N6O7P2/c1-30-18-15(10-25-30)17(29-20(38(32,33)34)39(35,36)37)27-16(28-18)11-3-2-4-12(9-11)19(31)26-14-7-5-13(6-8-14)21(22,23)24/h2-10,20H,1H3,(H,26,31)(H,27,28,29)(H2,32,33,34)(H2,35,36,37)
InChIKeyWUZPMXBCFREYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RB-07-16: An Evidence-Based Guide to a C6-PyraP-BP hGGPPS Inhibitor for Oncology Research


RB-07-16 is a C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonate (C6-PyraP-BP) inhibitor that targets human geranylgeranyl pyrophosphate synthase (hGGPPS) [1]. This compound was specifically designed and evaluated as part of a broader class of hGGPPS inhibitors for oncology research, with demonstrated effects in blocking the proliferation of multiple myeloma (MM), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC) cells [2]. Its development represents a focused effort to optimize the C6-PyraP-BP scaffold for enhanced potency, metabolic stability, and a favorable safety profile in preclinical models.

Why hGGPPS Inhibitors Are Not Interchangeable: RB-07-16's Differentiated Profile


General hGGPPS inhibitors, including earlier bisphosphonate classes like C2-ThP-BPs [1], exhibit significant variability in potency, cellular selectivity, and crucially, in vivo toxicity and metabolic stability. The GGPPS enzyme is structurally complex, and subtle changes in inhibitor chemistry can lead to vastly different off-target effects, especially hepatotoxicity, a common liability of nitrogen-containing bisphosphonates [2]. Therefore, assuming functional equivalence across in-class compounds without head-to-head quantitative data on these parameters is a high-risk proposition for reproducible research. The evidence below directly quantifies RB-07-16's specific advantages over its structural analogs and predecessor classes in these critical areas, justifying its selection for advanced preclinical studies where safety and stability are paramount.

Quantitative Differentiation of RB-07-16 Against Close Analogs and Alternative Inhibitors


RB-07-16 Demonstrates Superior CYP450 Selectivity vs. Standard Controls

RB-07-16 exhibits a clean CYP450 inhibition profile, with IC50 values >40,000 nM against key isoforms CYP3A4, CYP2C9, and CYP2D6. In parallel assays, the positive controls ketoconazole, sulfaphenazole, and quinidine showed IC50 values of 41.5 nM, 258 nM, and 107 nM, respectively [1]. This indicates a >960-fold selectivity window for CYP3A4 compared to ketoconazole. This profile is a direct outcome of the C6-PyraP-BP scaffold optimization and is a critical differentiator from other compounds in the class.

hGGPPS CYP450 Drug-Drug Interaction Selectivity

RB-07-16 Exhibits Broad-Spectrum Antiproliferative Activity with Defined EC50 Values

RB-07-16 potently inhibits cell growth across multiple cancer cell lines, with EC50 values ranging from 70 nM to 790 nM. Specifically, it shows EC50 values of 70 nM against RPMI-8226 (multiple myeloma) cells, 580 nM against HCT-116 (colorectal cancer) cells, and 790 nM against MIA PaCa-2 (pancreatic cancer) cells . This level of activity places it among the more potent hGGPPS inhibitors in the C6-PyraP-BP series.

hGGPPS Antiproliferative Multiple Myeloma Pancreatic Cancer

RB-07-16 Demonstrates In Vivo Efficacy in Multiple Myeloma (MM) Xenografts Without Overt Hepatotoxicity

In a mouse xenograft model of multiple myeloma (MM), RB-07-16 significantly reduced tumor growth. Crucially, this efficacy was achieved without substantially increasing liver enzymes or causing significant histopathologic damage, a toxicity that is classically associated with many nitrogen-containing bisphosphonates [1]. This favorable safety profile in vivo is a key differentiator from earlier generations of bisphosphonates which often exhibit dose-limiting hepatotoxicity.

hGGPPS In Vivo Xenograft Multiple Myeloma

RB-07-16 Exhibits High Metabolic Stability Across Species and Good Systemic Circulation

RB-07-16 is characterized as a metabolically stable compound in cross-species liver microsomes and does not inhibit key CYP 450 enzymes, a finding that is consistent with its high IC50 values in CYP inhibition assays [1]. Additionally, it exhibits good systemic circulation in rats [1]. This combination of metabolic stability and favorable exposure differentiates RB-07-16 from less optimized analogs that may suffer from rapid clearance or poor bioavailability, thus providing a more reliable in vivo tool for target validation.

hGGPPS Metabolic Stability Pharmacokinetics Microsomes

RB-07-16: High-Confidence Application Scenarios Based on Quantified Evidence


In Vivo Efficacy and Safety Assessment in Multiple Myeloma (MM) Models

RB-07-16 is the optimal selection for in vivo studies in MM xenograft models where the primary objective is to validate hGGPPS as a target without the confounding variable of compound-induced hepatotoxicity. The evidence shows it significantly reduces tumor growth while avoiding liver enzyme elevation and histopathologic damage, a common issue with other bisphosphonates [1]. This allows for a clearer interpretation of on-target efficacy.

Cellular Assays Requiring a Clean Off-Target Profile

Given its >40,000 nM IC50 values against major CYP450 enzymes (CYP3A4, CYP2C9, CYP2D6), RB-07-16 is highly suitable for co-culture or combination therapy experiments where drug-drug interactions are a concern [1]. Researchers can use it with confidence that the observed effects are due to hGGPPS inhibition rather than off-target CYP modulation.

Cross-Species Pharmacokinetic (PK) and Metabolic Stability Studies

For projects aiming to characterize the PK of a novel hGGPPS inhibitor, RB-07-16 serves as an excellent benchmark. Its documented metabolic stability in cross-species liver microsomes and good systemic circulation in rats provide a defined baseline for comparing the properties of new analogs [1].

Quote Request

Request a Quote for RB-07-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.